

Structural Elucidation of 4,4-Dimethyl-1-Pentene: A Technical Guide

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Compound of Interest

Compound Name: 4,4-Dimethyl-1-pentene

CAS No.: 762-62-9

Cat. No.: B165720

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Executive Summary

4,4-Dimethyl-1-pentene (often referred to as "neoheptaene") represents a critical alpha-olefin intermediate, distinct for its steric bulk provided by the terminal tert-butyl group.^[1] Unlike its commercially ubiquitous isomer 4-methyl-1-pentene (the monomer for TPX™), the 4,4-dimethyl analog presents unique challenges in polymerization kinetics and structural verification.^[1]

This guide provides a rigorous framework for the structural elucidation of **4,4-dimethyl-1-pentene**.^[1] It moves beyond basic spectral assignment to establish a self-validating analytical workflow. By integrating Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR), we define the exclusion criteria necessary to distinguish this molecule from its structural isomers (e.g., 2,3-dimethyl-1-pentene or 3,3-dimethyl-1-pentene).^[1]

Part 1: Molecular Architecture & Theoretical Framework^[1]

Structural Logic

The molecule consists of a vinyl group (

) attached to a neopentyl tail (

).^[1] This architecture dictates specific spectral "fingerprints":

- Symmetry: The tert-butyl group possesses local symmetry, rendering the three methyl groups chemically and magnetically equivalent.^[1]
- Steric Environment: The methylene bridge () at position 3 is shielded by the bulky tert-butyl group, affecting its rotational freedom and chemical shift.^[1]
- Unsaturation: One degree of unsaturation (DoU = 1), corresponding to the terminal alkene.^[1]

The Isomer Challenge

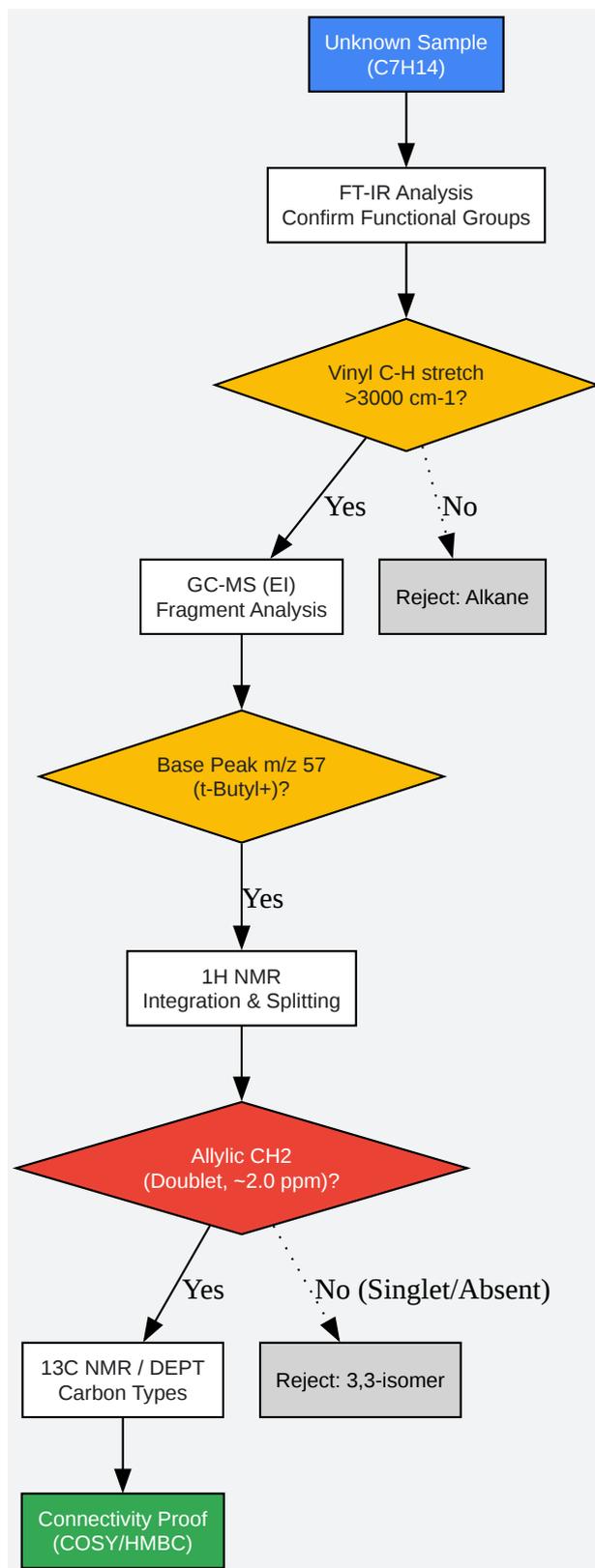
In drug development and polymer synthesis, distinguishing **4,4-dimethyl-1-pentene** from 3,3-dimethyl-1-pentene is critical.^[1] Both contain a tert-butyl-like moiety and a vinyl group.^[1] The differentiation lies in the connectivity of the methylene spacer.^[1]

- 4,4-dimethyl: Vinyl
Methylene
Quaternary C.^[1]
- 3,3-dimethyl: Vinyl
Quaternary C.^[1]

This guide demonstrates how to prove the existence of the methylene spacer.

Part 2: Spectroscopic Strategy (The "How-To") Analytical Workflow

The following directed acyclic graph (DAG) illustrates the decision logic for confirming the structure.



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Figure 1: Logical workflow for the structural verification of **4,4-dimethyl-1-pentene**, highlighting the critical "Spacer Check" to rule out isomers.

Mass Spectrometry (GC-MS)

Objective: Confirm molecular weight and identify the neopentyl substructure.

- Instrument Parameters: Electron Ionization (EI) at 70 eV.
- Molecular Ion (): m/z 98 (Often weak due to rapid fragmentation).^[1]
- Diagnostic Fragments:

| m/z | Fragment Structure | Mechanistic Origin |
|-----|--------------------|--|
| 57 | | Base Peak (100%). ^[1] Heterolytic cleavage of the bond. ^[1] The tert-butyl cation is highly stable. ^[1] |
| 41 | | Allyl cation. ^[1] Formed by cleavage of the bond (complement to m/z 57). ^[1] |
| 83 | | Loss of a methyl group (). ^[1] Indicates branching. ^[1] |

Causality: The dominance of m/z 57 is characteristic of neopentyl systems. If the base peak were m/z 43 (isopropyl), it would suggest the 4-methyl-1-pentene isomer.^[1]

Infrared Spectroscopy (FT-IR)

Objective: Verify the terminal alkene and lack of heteroatoms.

- 3080 cm^{-1} : Vinyl

stretching (distinct from alkyl

< 3000 cm^{-1}).[\[1\]](#)

- 1642 cm^{-1} :

stretching. Weak to medium intensity (non-conjugated).[\[1\]](#)

- 1365 & 1390 cm^{-1} : "Gem-dimethyl" or tert-butyl doublet.[\[1\]](#) The splitting of the methyl bending vibration is a hallmark of the

group.

Part 3: Nuclear Magnetic Resonance (NMR) - The Gold Standard[\[1\]](#)

This section details the definitive evidence for the structure.[\[1\]](#)

Proton NMR (^1H)

Solvent:

| Ref: TMS (0.00 ppm)

| Position | Shift (, ppm) | Integration | Multiplicity | Coupling (, Hz) | Assignment Logic |
|-----------|----------------|-------------|-----------------|------------------|--|
| 1 (Term) | 4.90 - 5.05 | 2H | Multiplet (dd) | | Terminal vinyl protons.[1] Distinctive roofing effect. |
| 2 (Int) | 5.75 - 5.90 | 1H | Multiplet (ddt) | - | Internal vinyl proton.[1] Coupled to C1 and C3 protons. |
| 3 (Allyl) | 1.98 | 2H | Doublet | | CRITICAL SIGNAL. Proves the is attached to the alkene. |
| 5 (Me) | 0.90 | 9H | Singlet | - | tert-Butyl group.[1] Isolated from other protons. [1] |

The "Spacer Check" Validation: If the molecule were 3,3-dimethyl-1-pentene, the allylic signal at 1.98 ppm would be absent, and the vinyl proton at position 2 would appear as a doublet of doublets (coupled only to C1), not a multiplet coupled to C3.[1] The presence of the doublet at 1.98 ppm confirms the

spacer.[1]

Carbon NMR (C) and DEPT-135

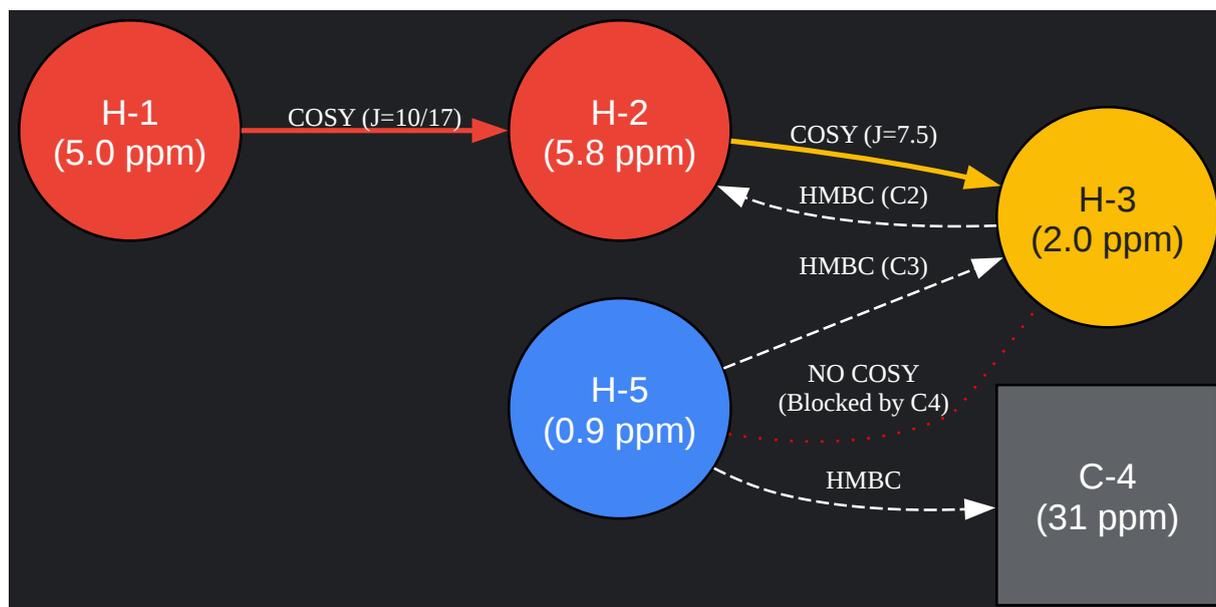
Solvent:

| Ref: 77.0 ppm[1]

| Shift (, ppm) | Carbon Type | DEPT-135 Phase | Assignment |
|----------------|-------------|----------------|------------------------|
| 135.5 | CH | Up (+) | C2 (Internal Vinyl) |
| 115.2 | | Down (-) | C1 (Terminal Vinyl) |
| 48.5 | | Down (-) | C3 (Allylic Methylene) |
| 31.5 | C (Quat) | Absent | C4 (Quaternary Center) |
| 29.5 | | Up (+) | C5 (Methyls) |

Part 4: Advanced Verification & Connectivity[1]

To satisfy the "Trustworthiness" pillar, we visualize the spin system connectivity.[1]



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Figure 2: NMR Connectivity Map. Solid lines represent scalar coupling (COSY); dashed lines represent heteronuclear long-range correlation (HMBC).[1] Note the lack of COSY coupling between H-5 and H-3, confirming the quaternary carbon block.[1]

Part 5: Experimental Protocol

Sample Preparation for NMR

- Safety: **4,4-Dimethyl-1-pentene** is highly flammable (Flash point < 20°C).[1] Handle in a fume hood.
- Solvent: Use (99.8% D) containing 0.03% v/v TMS.[1]
- Concentration: Dissolve 10-15 mg of analyte in 0.6 mL solvent for 1H; increase to 30-50 mg for 13C to improve signal-to-noise ratio.
- Tube: High-precision 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors on the methyl singlet.

Instrumental Parameters (600 MHz equivalent)

- Pulse Sequence:zg30 (30° excitation pulse).
- Relaxation Delay (D1): Set to 5.0 seconds.
 - Reasoning: The tert-butyl protons have long relaxation times due to rapid rotation.[1] Insufficient delay will lead to under-integration of the methyl signal (ratio < 9:2).[1]
- Scans: 16 scans (1H), 1024 scans (13C).

Part 6: Applications & Significance[3]

Understanding the precise structure of **4,4-dimethyl-1-pentene** is vital for Ziegler-Natta polymerization research.[1] Unlike linear alpha-olefins, the bulky tert-butyl group in this molecule:

- Retards Polymerization: The steric bulk near the double bond slows insertion rates into the metal-catalyst center.[1]

- **Modifies Crystallinity:** When copolymerized with ethylene or propylene, it disrupts chain folding more effectively than smaller comonomers, lowering density and increasing impact strength.[1]

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